Ethynylmagnesium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Polymer Science

It can be used in the grafting of aliphatic polymers.

Synthetic Chemistry

Chemical Reactions

Chiral Chemistry

It is used in the ethynylation of chiral α-(dibenzylamino) aldehydes.

Organometallic Chemistry

Flow Chemistry

Ethynylmagnesium Bromide is used in flow microreactors for the preparation and reactions of organometallic species . This method is particularly useful for highly reactive species such as organolithiums and organomagnesiums that are difficult to control using conventional batch reactors .

Synthesis of Ethynyl Aziridines

Ethynylmagnesium Bromide is used in the synthesis of ethynyl aziridines . Aziridines are three-membered cyclic compounds that contain a nitrogen atom and are used in various chemical reactions.

Anionic Polymerization

Ethynylmagnesium Bromide can be used in anionic polymerization . This is a type of polymerization that involves the rearrangement of electrons in a molecule, which can lead to the formation of new polymers .

Synthesis of Carbon Skeletons

Ethynylmagnesium Bromide, being an organometallic species, can be used for carbon–carbon formation to make carbon skeletons of organic compounds . This is particularly useful in organic synthesis .

Large-Scale Industrial Productions

Due to its high reactivity, Ethynylmagnesium Bromide is often used in large-scale industrial productions . Its high reactivity often causes difficulty in controlling the reactions, and therefore, flow microreactors are used for performing the preparation and use of such highly reactive organometallic species in a controlled way .

Ethynylmagnesium bromide is an organometallic compound with the formula C₂HBrMg. It is classified as a Grignard reagent, which are organomagnesium compounds widely utilized in organic synthesis. Ethynylmagnesium bromide is particularly notable for its reactivity, allowing it to participate in various nucleophilic addition reactions, especially with carbonyl compounds. The compound is a colorless to pale yellow liquid that is highly flammable and reactive with moisture, producing flammable gases upon contact with water .

- Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For instance, when ethynylmagnesium bromide reacts with aldehydes or ketones, it produces corresponding alkynols.

- Formation of Ethynyl Derivatives: The compound can further react with trialkylsilyl or trialkylstannyl chlorides to yield ethynyl derivatives in high yields .

- Reactions with Sugars: It has been reported to react with sugars such as 2,3-O-isopropylidene-D-ribose, leading to the synthesis of glycofuranosylethynes .

While ethynylmagnesium bromide is primarily used in synthetic organic chemistry, it does not have well-documented biological activity. Its reactivity and potential toxicity necessitate careful handling and usage in controlled environments. The compound's interactions with biological systems have not been extensively studied, making it less relevant in pharmacological contexts compared to other organometallic compounds.

Ethynylmagnesium bromide can be synthesized through various methods:

- Reaction of Magnesium with Alkynes: One common method involves reacting magnesium metal with 1-bromoethyne in anhydrous ether or tetrahydrofuran under inert conditions.

- Direct Halogen-Metal Exchange: This method utilizes a suitable alkyne and magnesium halides to generate the Grignard reagent.

- Use of Organolithium Reagents: In some cases, organolithium reagents can be employed to facilitate the formation of ethynylmagnesium bromide from appropriate precursors .

Ethynylmagnesium bromide finds various applications in organic synthesis:

- Synthesis of Alkynols: It is widely used for the preparation of alkynols from carbonyl compounds.

- Building Block in Organic Chemistry: The compound serves as a versatile building block for constructing complex organic molecules.

- Material Science: It may also be utilized in developing new materials through polymerization reactions.

Ethynylmagnesium bromide shares similarities with several other organometallic compounds. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ethylmagnesium Bromide | C₂H₅MgBr | Common Grignard reagent used for similar reactions |

| Propargylmagnesium Bromide | C₃H₃MgBr | Used for synthesizing propargyl derivatives |

| Phenylmagnesium Bromide | C₆H₅MgBr | Utilized for arylation reactions |

Uniqueness of Ethynylmagnesium Bromide

Ethynylmagnesium bromide is unique due to its ability to form alkynes and participate in reactions that involve triple bonds. This distinguishes it from other Grignard reagents like ethylmagnesium bromide or phenylmagnesium bromide, which are more commonly used for forming alkanes or arenes but do not facilitate the formation of alkynes directly.

The historical development of ethynylmagnesium bromide is intrinsically linked to the broader discovery of Grignard reagents by French chemist Victor Grignard in 1900. Grignard's groundbreaking work involved treating alkyl halides with magnesium metal in diethyl ether, resulting in the formation of cloudy solutions containing organomagnesium compounds. This revolutionary discovery fundamentally transformed organic synthesis by providing a reliable method for carbon-carbon bond formation. The subsequent development of specific Grignard reagents, including ethynylmagnesium bromide, represented a natural evolution of Grignard's original methodology.

The recognition of Grignard's contributions to chemistry was formalized when he received the Nobel Prize in Chemistry in 1912, merely twelve years after his initial discovery. This rapid recognition underscored the immediate impact that Grignard reagents had on the field of organic chemistry. The development of ethynylmagnesium bromide as a specialized variant emerged from the need to incorporate acetylenic functionality into organic molecules, a requirement that became increasingly important as synthetic targets grew in complexity.

Early synthetic methodologies for ethynylmagnesium bromide involved the direct reaction of acetylene with pre-formed Grignard reagents, a process that required careful optimization to achieve satisfactory yields. Research conducted in the late twentieth century demonstrated that molar solutions of ethynylmagnesium bromide in tetrahydrofuran could be successfully prepared by introducing acetylene into cooled solutions of ethylmagnesium bromide. This methodology represented a significant advancement in the practical preparation of this valuable reagent.

Position within Grignard Reagent Classification

Ethynylmagnesium bromide occupies a distinctive position within the broader classification of Grignard reagents, which are generally characterized by the formula R-Mg-X, where X represents a halogen and R represents an organic group. The unique feature of ethynylmagnesium bromide lies in its acetylenic functionality, which imparts special reactivity characteristics that distinguish it from conventional alkyl and aryl Grignard reagents.

| Grignard Reagent Type | General Formula | Example | Key Characteristics |

|---|---|---|---|

| Alkyl Grignard | R-Mg-X | Ethylmagnesium bromide | Standard nucleophilic reactivity |

| Aryl Grignard | Ar-Mg-X | Phenylmagnesium bromide | Enhanced stability, aromatic character |

| Vinyl Grignard | R₂C=CHMg-X | Vinylmagnesium bromide | Alkene functionality |

| Alkynyl Grignard | RC≡C-Mg-X | Ethynylmagnesium bromide | Terminal alkyne functionality |

The classification of ethynylmagnesium bromide as an alkynyl Grignard reagent reflects its structural features and reactivity patterns. Unlike simple alkyl Grignard reagents, ethynylmagnesium bromide possesses both nucleophilic carbon centers and acidic hydrogen functionality, enabling it to participate in proton transfer reactions as well as nucleophilic additions. This dual reactivity profile significantly expands the synthetic utility of the compound compared to conventional Grignard reagents.

The formation of ethynylmagnesium bromide follows the standard Grignard formation mechanism, involving the insertion of magnesium metal into the carbon-halogen bond. However, the preparation often requires specialized conditions due to the unique properties of acetylene and its derivatives. The compound typically exists as a complex with ether ligands, similar to other Grignard reagents, where the magnesium center is coordinated to two ether molecules in addition to the halide and organyl ligands.

Significance in Synthetic Organic Chemistry

The significance of ethynylmagnesium bromide in synthetic organic chemistry extends far beyond its role as a simple nucleophile, encompassing diverse applications in polymer chemistry, natural product synthesis, and materials science. The compound serves as a versatile building block for the introduction of acetylenic functionality into complex molecular frameworks, enabling the construction of sophisticated organic architectures that would be difficult to access through alternative methodologies.

One of the most important applications of ethynylmagnesium bromide involves its use in the grafting of aliphatic polymers, where the terminal alkyne functionality provides a reactive handle for further chemical modification. This application has particular relevance in materials science, where the introduction of acetylenic groups can dramatically alter the physical and chemical properties of polymeric materials. The ability to introduce controlled amounts of alkyne functionality represents a powerful tool for polymer chemists seeking to develop advanced materials with tailored properties.

The compound also plays a crucial role in the synthesis of anthracene-containing species, such as 1,8-dichloro-10-(ethynyl)anthracene, demonstrating its utility in the preparation of extended aromatic systems. These applications are particularly important in the development of organic electronic materials, where the presence of acetylenic linkers can influence electronic properties and molecular organization. The precise control over molecular structure afforded by ethynylmagnesium bromide enables the rational design of materials with specific electronic and optical characteristics.

| Synthetic Application | Product Type | Key Advantage |

|---|---|---|

| Polymer Grafting | Modified Aliphatic Polymers | Controlled Functionalization |

| Anthracene Synthesis | Extended Aromatic Systems | Electronic Property Control |

| Cross-Metathesis | Conjugated Dienes | Stereocontrol |

| Natural Product Synthesis | Complex Intermediates | Efficient Bond Formation |

| Organometallic Chemistry | Triethynylgermanes | Metal-Carbon Bond Formation |

In natural product synthesis, ethynylmagnesium bromide has proven invaluable for the preparation of key intermediates in total synthesis campaigns. The compound's ability to introduce acetylenic functionality in a controlled manner has enabled synthetic chemists to access complex natural products that contain alkyne moieties. This capability is particularly important given the prevalence of acetylenic natural products in various biological contexts and their potential therapeutic applications.

Structural Representation and Molecular Formula

The structural representation of ethynylmagnesium bromide reveals the fundamental features that govern its chemical behavior and synthetic utility. The compound possesses the molecular formula C₂HBrMg, with a molecular weight of 129.24 g/mol, reflecting its compact yet highly reactive structure. The linear formula HC≡CMgBr clearly indicates the presence of a terminal alkyne functionality directly bonded to the magnesium center through the carbon-magnesium bond.

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₂HBrMg | - |

| Molecular Weight | 129.24 g/mol | Standard Atomic Weights |

| Linear Formula | HC≡CMgBr | IUPAC Nomenclature |

| IUPAC Name | magnesium; ethyne; bromide | Systematic Naming |

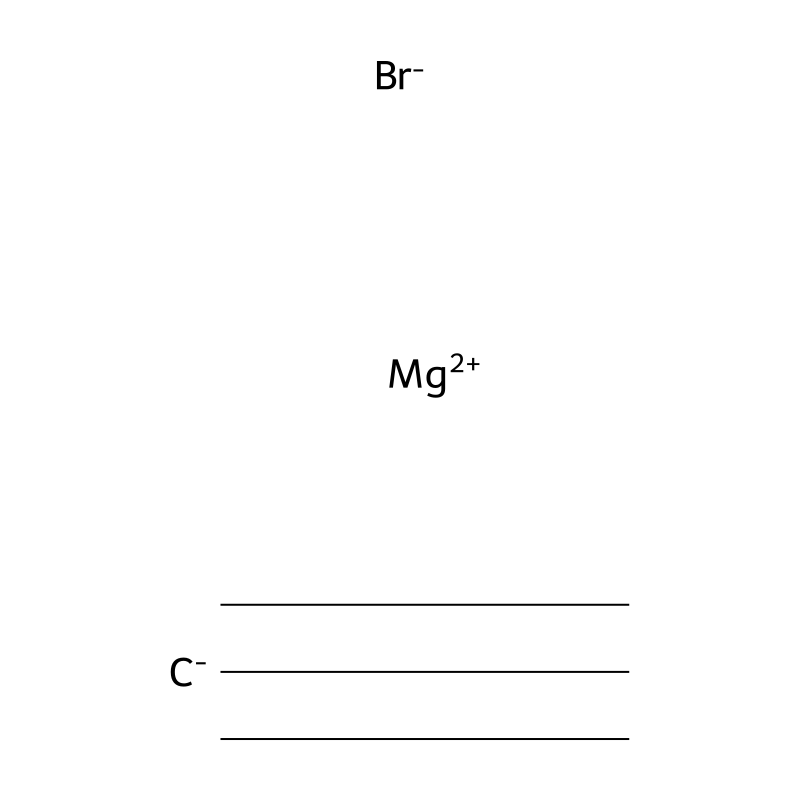

| Canonical SMILES | Br[Mg]C#C | Chemical Structure Notation |

The International Union of Pure and Applied Chemistry name for ethynylmagnesium bromide is "magnesium; ethyne; bromide," which accurately reflects the ionic character of the compound. This nomenclature emphasizes the fact that the compound exists as a complex ionic species rather than a simple covalent molecule. The canonical Simplified Molecular Input Line Entry System representation "Br[Mg]C#C" provides a concise notation for the compound's connectivity, clearly showing the relationship between the magnesium center, the bromide anion, and the ethynyl group.

The three-dimensional structure of ethynylmagnesium bromide involves coordination of the magnesium center to ether ligands in addition to the bromide and ethynyl groups. This coordination geometry significantly influences the compound's reactivity and stability, as the ether ligands help to stabilize the highly reactive magnesium center. The typical coordination number of four for magnesium in these systems results in a tetrahedral or distorted tetrahedral geometry around the metal center.

The compound's InChI (International Chemical Identifier) key HUGJUYPSXULVQQ-UHFFFAOYSA-M provides a unique identifier for computational and database applications. This standardized representation ensures consistent identification of the compound across different chemical databases and computational platforms. The InChI representation InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q;;+1/p-1 encodes the complete structural information including connectivity, stereochemistry, and charge distribution.

Molecular Structure and Bonding Characteristics

Ethynylmagnesium Bromide exhibits a linear molecular structure characterized by the presence of a carbon-carbon triple bond directly bonded to the magnesium center [1] [2]. The compound possesses the linear formula HC≡CMgBr, where the ethynyl group (HC≡C-) is covalently bonded to magnesium through a carbon-magnesium bond [2] [4]. The International Union of Pure and Applied Chemistry systematic name for this compound is "magnesium; ethyne; bromide," reflecting its ionic character and the complex nature of the bonding interactions .

The bonding characteristics of Ethynylmagnesium Bromide involve a combination of covalent and ionic interactions. The carbon-magnesium bond exhibits polar covalent character, with the magnesium center bearing a partial positive charge while the adjacent carbon bears a partial negative charge [5]. This charge distribution makes the carbon center highly nucleophilic, which is the fundamental basis for the compound's reactivity in organic synthesis .

The magnesium center in Ethynylmagnesium Bromide typically adopts a tetrahedral coordination geometry when coordinated with ether ligands [6] [7]. In solution, the compound exists as a complex with ether molecules, where the magnesium center is coordinated to two ether molecules in addition to the bromide and ethynyl ligands [6]. This coordination environment significantly influences the compound's stability and reactivity patterns [7] [8].

Physical Properties

Physical State and Appearance

Ethynylmagnesium Bromide exists as a liquid when prepared in ethereal solutions, which is the most common commercial form [4] [9]. The compound's appearance varies from colorless to yellow to brown or gray, depending on the purity and storage conditions [4] [9] [10]. The variation in color is typically attributed to the presence of trace impurities or partial decomposition products that may form over time [4].

The compound is typically supplied as a solution in tetrahydrofuran or diethyl ether, with commercial preparations commonly available as 0.5 molar solutions [2] [4]. The liquid state of these solutions facilitates handling and measurement for synthetic applications, although the compound requires careful storage under inert atmosphere conditions to prevent decomposition [4] [9].

Molecular Weight and Density

Ethynylmagnesium Bromide has a molecular weight of 129.24 grams per mole, making it one of the lighter Grignard reagents [2] [4] [9]. The exact mass of the compound is 127.911194 grams per mole, which is used for precise mass spectrometric identification [9]. The compound exhibits a density of 0.94 grams per milliliter at 25 degrees Celsius when measured in tetrahydrofuran solution [2] [9] [10].

The relatively low molecular weight and density of Ethynylmagnesium Bromide contribute to its ease of handling in laboratory applications. The LogP value of 0.97200 indicates moderate lipophilicity, which influences its solubility characteristics in various organic solvents [9].

Solubility Profile

Ethynylmagnesium Bromide demonstrates excellent solubility in ethereal solvents, particularly tetrahydrofuran, where it forms highly stable solutions with concentrations up to 0.5 molar [2] [4] [11]. The compound is also soluble in diethyl ether, which is the traditional solvent system for Grignard reagents [12] [13]. In toluene, the compound shows limited solubility but enhanced stability due to reduced ligand redistribution processes [14].

The compound is completely incompatible with water and polar protic solvents, as it undergoes violent reaction with these media [4]. This reactivity stems from the highly nucleophilic nature of the ethynyl carbon and the electrophilic character of the magnesium center [4] [12]. The compound must be handled under strictly anhydrous conditions to prevent decomposition and maintain its synthetic utility [4].

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopy provides distinctive diagnostic information for Ethynylmagnesium Bromide through characteristic absorption bands associated with the terminal alkyne functionality [15] [16]. The carbon-carbon triple bond stretch appears as a weak absorption band in the region from 2260 to 2100 reciprocal centimeters, with the compound typically showing this absorption around 2126 reciprocal centimeters [15] [16].

The terminal alkyne carbon-hydrogen stretch appears as a strong, narrow absorption band in the range of 3330 to 3270 reciprocal centimeters, with Ethynylmagnesium Bromide typically exhibiting this characteristic absorption at approximately 3324 reciprocal centimeters [15] [16]. Additionally, the terminal alkyne carbon-hydrogen bending vibration can be observed in the region from 700 to 610 reciprocal centimeters [16].

These infrared spectroscopic features provide reliable identification of the compound and can be used to monitor the integrity of Ethynylmagnesium Bromide solutions during storage and handling [15] [16].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy of Ethynylmagnesium Bromide reveals characteristic signals that reflect the unique electronic environment of the terminal alkyne functionality [11] [15] [17]. The terminal alkyne proton appears as a distinctive signal in the chemical shift range from 1.7 to 3.1 parts per million, typically observed around 2.0 to 2.1 parts per million [11] [15] [17].

The chemical shift of the alkynyl hydrogen in Ethynylmagnesium Bromide appears at relatively high field compared to other types of unsaturated hydrogens due to the shielding effect of the cylindrical π-electron cloud surrounding the carbon-carbon triple bond [15] [17]. This shielding effect is characteristic of terminal alkynes and provides a reliable diagnostic feature for structural identification [15].

The compound's Nuclear Magnetic Resonance spectrum may also show long-range coupling effects, where the terminal hydrogen can be split by hydrogens separated by three carbon atoms, although this effect may be less pronounced in the magnesium-bound species compared to free terminal alkynes [15].

Mass Spectrometry

Mass spectrometric analysis of Ethynylmagnesium Bromide typically reveals a molecular ion peak at mass-to-charge ratio of 129, corresponding to the molecular weight of the compound [18]. The mass spectrum often shows characteristic fragmentation patterns that can provide structural confirmation and purity assessment [18].

The compound's exact mass of 127.911194 allows for high-resolution mass spectrometric identification, which is particularly useful for distinguishing the compound from potential isomers or related species [9]. Base peak fragmentation in the mass spectrum typically involves loss of the bromide or ethynyl groups, providing diagnostic information about the compound's structure [18].

Electronic Structure and Reactivity Parameters

Frontier Molecular Orbitals

The frontier molecular orbitals of Ethynylmagnesium Bromide play a crucial role in determining its reactivity patterns and chemical behavior [19]. The highest occupied molecular orbital is primarily localized on the ethynyl carbon, contributing to the compound's nucleophilic character [19]. The lowest unoccupied molecular orbital involves contributions from both the magnesium center and the carbon-carbon triple bond system [19].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is relatively narrow due to π-conjugation effects within the ethynyl system [19]. This narrow energy gap contributes to the compound's high reactivity and its ability to participate in various types of chemical transformations [19].

The frontier molecular orbital characteristics of Ethynylmagnesium Bromide distinguish it from conventional alkyl Grignard reagents, as the presence of the π-system introduces additional orbital interactions that can influence reaction mechanisms and selectivity [19].

Electron Density Distribution

The electron density distribution in Ethynylmagnesium Bromide is characterized by high electron density concentrated on the carbon-carbon triple bond region [19] [5]. The terminal carbon of the ethynyl group exhibits particularly high electron density, making it the primary site for nucleophilic reactivity [19] [5].

The magnesium center shows a significant deficit of electron density, consistent with its role as an electrophilic center in the molecular structure [5]. This electron density distribution creates a highly polarized system where the ethynyl carbon serves as a powerful nucleophile while the magnesium center can coordinate with electron-donating ligands [19] [5].

The electron density distribution patterns in Ethynylmagnesium Bromide are responsible for its dual reactivity, enabling both nucleophilic addition reactions and acid-base reactions involving the terminal alkyne hydrogen [19] [5].

Bond Dissociation Energies

The bond dissociation energy of the carbon-magnesium bond in Ethynylmagnesium Bromide is estimated to be approximately 270 kilojoules per mole, based on thermochemical studies of related Grignard reagents and calorimetric investigations [20] [21] [22]. This value represents a moderate bond strength that allows for controlled reactivity while maintaining sufficient stability for synthetic applications [20] [21].

The carbon-carbon triple bond in Ethynylmagnesium Bromide retains its characteristic high bond strength, although coordination to the magnesium center may result in slight weakening compared to free acetylene [20]. The terminal carbon-hydrogen bond also maintains significant strength, requiring strong bases for deprotonation reactions [20].

Classical Preparation Methods

Classical preparation methods for ethynylmagnesium bromide have been extensively documented in the literature and represent the foundation of organometallic synthesis protocols. These methodologies have been refined over decades to optimize yield, purity, and reproducibility.

From Acetylene and Ethylmagnesium Bromide

The most widely employed classical method involves the direct reaction of acetylene with ethylmagnesium bromide in tetrahydrofuran solution [1] [2] [3]. This procedure follows the established protocol where ethylmagnesium bromide acts as both a nucleophile and a strong base, facilitating the deprotonation of terminal acetylene [4] [5]. The reaction proceeds according to the following mechanism:

C₂H₅MgBr + HC≡CH → HC≡CMgBr + C₂H₆

The preparation requires careful temperature control, with optimal conditions maintained at 288-290 K throughout the addition process [6]. The acetylene gas must be purified through a series of cold traps and drying agents to remove moisture and acetone impurities [2]. The reaction typically requires 150 minutes for complete addition of the ethylmagnesium bromide solution, with continuous bubbling of acetylene through the tetrahydrofuran medium [6].

Detailed experimental procedures indicate that a 2.5-liter four-necked flask equipped with mechanical stirring, thermometer, reflux condenser, and gas inlet tube provides optimal reaction conditions [6]. The tetrahydrofuran solvent is first saturated with acetylene, followed by dropwise addition of ethylmagnesium bromide solution while maintaining the temperature below 20°C to prevent disproportionation reactions [2]. Yields typically range from 90-96% with final concentrations of 1.0-1.08 molar in tetrahydrofuran [7] [3].

From Acetylene and Butylmagnesium Chloride

An alternative classical approach utilizes butylmagnesium chloride as the starting Grignard reagent, offering several advantages over the ethylmagnesium bromide method [1] [2]. The use of butylmagnesium chloride is strongly recommended due to its significantly greater solubility in tetrahydrofuran compared to ethylmagnesium bromide [2] [8].

The procedure follows similar protocols to the ethylmagnesium bromide method but operates at slightly elevated temperatures of 60-70°C [2]. A dry one-liter three-necked round-bottomed flask is charged with magnesium turnings and tetrahydrofuran, followed by careful addition of 1-chlorobutane to generate the butylmagnesium chloride reagent [2]. The resulting Grignard reagent demonstrates superior handling characteristics and reduced precipitation issues commonly encountered with ethylmagnesium bromide solutions [2].

The acetylene addition process requires controlled gas flow rates of approximately 20 liters per hour, with purification through cold traps, concentrated sulfuric acid, and sodium hydroxide pellets [2]. Temperature control remains critical, with the reaction mixture maintained at 10-15°C during the acetylene addition to minimize formation of bis(chloromagnesium)acetylene side products [2]. Final yields typically range from 92-95% with concentrations reaching 1.0-1.2 molar [1].

Modern Synthetic Approaches

Modern synthetic approaches have revolutionized the preparation of ethynylmagnesium bromide through the implementation of continuous flow technologies and microreactor systems. These methodologies offer enhanced safety, improved reaction control, and superior scalability compared to traditional batch processes.

Flow Microreactor Technology for Synthesis

Flow microreactor technology represents a significant advancement in the synthesis of ethynylmagnesium bromide, offering precise control over reaction parameters and enhanced mass transfer characteristics [9] [10]. The implementation of flow systems enables continuous production with reduced reaction times and improved safety profiles through better containment of reactive intermediates [10].

A typical flow microreactor system consists of T-shaped micromixers, microtube reactors, and pre-cooling units operating under precisely controlled conditions [9]. The system allows for rapid mixing of reagents and efficient heat transfer, resulting in reaction times reduced from hours to minutes [10]. Temperature control is achieved through the use of thermostatted cooling baths, enabling operation at temperatures as low as -68°C when required [10].

The flow approach demonstrates particular advantages in handling highly reactive organometallic species, where traditional batch methods may suffer from decomposition or side reactions [10]. Residence times can be controlled precisely, typically ranging from 4 to 15 minutes depending on the specific reactor configuration and flow rates [11]. The enhanced mixing characteristics of microreactors promote more efficient gas-liquid mass transfer, critical for acetylene incorporation [10].

Experimental results indicate that flow microreactor synthesis can achieve yields comparable to or exceeding traditional batch methods while operating under milder conditions [11] [10]. The technology enables better control of exothermic reactions and reduces the risk of thermal runaway, a significant safety concern in large-scale Grignard reagent preparation [10].

Falling Film Microreactor Applications

Falling film microreactor technology represents the most advanced approach for ethynylmagnesium bromide synthesis, particularly excelling in gas-liquid reactions involving acetylene [11] [12]. This technology utilizes thin liquid films that move by gravitational force, providing optimal contact between the gaseous acetylene and liquid Grignard reagent [12].

The falling film microreactor configuration offers several distinct advantages including enhanced liquid-side mass transfer, reduced pressure drop, and improved temperature control [12] [13]. The large specific surface area characteristic of falling film systems promotes efficient gas-liquid contact, enabling rapid acetylene absorption and subsequent reaction [14]. Typical liquid residence times range from 2 to 10 minutes, significantly shorter than conventional batch processes [12].

Recent developments have demonstrated the successful implementation of falling film microreactors for the generation of ethynyl-Grignard reagents directly from acetylene gas and ethylmagnesium bromide [11]. The process features efficient gas-liquid reaction under atmospheric pressure, eliminating the need for high-pressure equipment [10]. The system achieves excellent selectivity and high conversion rates while maintaining safe operating conditions [11].

The falling film configuration allows for precise control of flow rates, with liquid flow rates adjustable from 3.3 to 17.5 milliliters per minute depending on reactor specifications [12]. Temperature control is achieved through integrated heat exchange systems, enabling operation at elevated temperatures up to 100°C when required for specific applications [12]. The technology demonstrates superior performance in terms of reaction rate enhancement, with improvements of 5-8 times compared to conventional batch reactors [15].

Solvent Considerations

Solvent selection plays a crucial role in the successful synthesis of ethynylmagnesium bromide, affecting reaction yield, product stability, and purification requirements. The choice of solvent directly influences acetylene solubility, Grignard reagent stability, and the formation of undesired side products.

Tetrahydrofuran as Preferred Medium

Tetrahydrofuran stands as the preferred solvent for ethynylmagnesium bromide synthesis due to its exceptional solvating properties and high acetylene solubility [6] [16]. The superior performance of tetrahydrofuran compared to alternative solvents is primarily attributed to its ability to coordinate strongly with magnesium centers, stabilizing the Grignard reagent and preventing decomposition reactions [6].

The high solubility of acetylene in tetrahydrofuran results in significantly reduced formation of by-products, particularly the undesired dimagnesium bromide species [6]. Experimental studies demonstrate that tetrahydrofuran enables yields of 80-95% for ethynylmagnesium bromide synthesis, substantially higher than alternative solvents [6]. The coordination ability of tetrahydrofuran with magnesium provides enhanced stability to the resulting organometallic complex [17].

Temperature-dependent solubility characteristics of tetrahydrofuran allow for optimal reaction conditions across a wide temperature range. The boiling point of 66°C provides sufficient thermal stability for most synthetic applications while allowing for easy solvent removal when required [18]. The relatively low vapor pressure at ambient conditions reduces solvent loss during extended reaction periods [16].

Quality control considerations for tetrahydrofuran include monitoring for peroxide formation, which can occur upon prolonged storage or exposure to air [18] [19]. Commercial tetrahydrofuran is typically supplied with stabilizers to prevent peroxide formation, but periodic testing using peroxide test strips is recommended [19]. Water content must be maintained below 0.005% to prevent interference with Grignard reagent formation [20].

Alternative Solvent Systems

While tetrahydrofuran remains the preferred choice, several alternative solvent systems have been investigated for ethynylmagnesium bromide synthesis, each offering specific advantages for particular applications [6] [20].

Diethyl ether represents the traditional solvent for Grignard reagent preparation and continues to find use in ethynylmagnesium bromide synthesis [17] [21]. The lower boiling point of 34.6°C compared to tetrahydrofuran facilitates easier product isolation through solvent evaporation [17]. However, the moderate acetylene solubility in diethyl ether results in reduced yields, typically ranging from 45-65% [6]. The lower coordinating ability compared to tetrahydrofuran may lead to decreased product stability, particularly at elevated temperatures [17].

Methyl tert-butyl ether has been evaluated as an alternative due to its reduced toxicity profile compared to traditional ether solvents [6]. However, experimental results indicate poor performance with yields of only 7-15% attributed to extremely low acetylene solubility [6]. The poor solvating properties toward magnesium centers result in unstable Grignard reagent formation and extensive side reactions [6].

2-Methyltetrahydrofuran represents a promising renewable alternative to conventional tetrahydrofuran, derived from biomass sources [20]. This solvent demonstrates comparable performance to tetrahydrofuran with yields ranging from 85-92% [20]. The higher boiling point of 80°C provides enhanced thermal stability, while maintaining similar acetylene solubility characteristics [20]. The primary disadvantage remains the higher cost compared to conventional tetrahydrofuran, limiting widespread adoption [20].

Mixed solvent systems combining tetrahydrofuran with small amounts of diethyl ether have been investigated to optimize both yield and product isolation characteristics [22]. These systems can provide a balance between reaction efficiency and ease of purification, particularly for large-scale applications where solvent recovery is economically important [22].

Purification and Quality Control

Comprehensive purification and quality control protocols are essential for ensuring the reliability and reproducibility of ethynylmagnesium bromide synthesis. These procedures encompass both analytical characterization and purification techniques designed to meet stringent specifications for research and industrial applications.

The primary quality control parameter involves accurate determination of Grignard reagent concentration through standardized titration procedures [22] [23]. Potentiometric titration using 2-butanol in tetrahydrofuran has been established as the most reliable method, providing excellent precision and accuracy [22]. The procedure employs a platinum electrode system compatible with non-aqueous solvents, yielding well-defined titration curves with sharp endpoints [22].

Automated titration systems enable rapid concentration determination, typically completing analysis within 20 minutes per sample [22]. The method demonstrates excellent reproducibility with precision values typically better than ±0.05 molar for solutions in the 0.5-1.0 molar range [22]. Cross-validation using in-line Fourier transform infrared spectroscopy provides alternative endpoint detection and confirms titration accuracy [22].

Purity specifications require a minimum of 98% active Grignard reagent as determined by gas chromatography [23]. Moisture content must be maintained below 0.5% maximum, measured using Karl Fischer titration methods [23]. Visual appearance specifications call for colorless to gray solutions with minimal precipitation formation [24]. When precipitation occurs, gentle warming to 40°C typically resolves solid formation without compromising reagent activity [21].

Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed characterization of product composition and identification of potential impurities [22]. These methods enable detection of decomposition products, unreacted starting materials, and side products that may affect subsequent synthetic applications [22].

Storage stability testing involves monitoring concentration and purity over extended periods under various temperature and atmospheric conditions [21]. Properly stored solutions under inert atmosphere at temperatures below 15°C maintain activity for several weeks, though freshly prepared reagents generally provide optimal performance [21] [25].

Quality assurance protocols include batch-to-batch consistency testing, with each production run requiring complete analytical characterization before release for use [23]. Documentation includes concentration certification, purity analysis, moisture content, and appearance evaluation, providing complete traceability for regulatory compliance [23].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (40.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (40.62%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (59.38%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive